thiolane-3-thiol

Ring-opening polymerization Cationic polymerization Cyclic sulfide reactivity

Thiolane-3-thiol (CAS 408309-17-1, C₄H₈S₂, MW 120.24) is a saturated five-membered sulfur heterocycle bearing a pendant thiol (-SH) group at the 3-position of the tetrahydrothiophene ring. Also named tetrahydro-3-thienyl hydrosulfide, this liquid organosulfur compound is supplied for life science research and development purposes, with typical purity grades of 95% or higher available.

Molecular Formula C4H8S2
Molecular Weight 120.2
CAS No. 408309-17-1
Cat. No. B6260950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiolane-3-thiol
CAS408309-17-1
Molecular FormulaC4H8S2
Molecular Weight120.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiolane-3-thiol (CAS 408309-17-1): Sourcing Guide for Sulfur Heterocycle Procurement in Research and Industrial R&D


Thiolane-3-thiol (CAS 408309-17-1, C₄H₈S₂, MW 120.24) is a saturated five-membered sulfur heterocycle bearing a pendant thiol (-SH) group at the 3-position of the tetrahydrothiophene ring [1]. Also named tetrahydro-3-thienyl hydrosulfide, this liquid organosulfur compound is supplied for life science research and development purposes, with typical purity grades of 95% or higher available . The compound features both a ring sulfur and an exocyclic thiol, conferring distinct nucleophilic and redox reactivity that positions it as a specialized building block in organic synthesis and materials chemistry.

Why Generic Thiol or Thiophene Substitution Fails: Structural Distinctions of Thiolane-3-thiol


Simply substituting thiolane-3-thiol with other thiols (e.g., aliphatic thiols, aromatic thiophenols) or other saturated sulfur heterocycles (e.g., tetrahydrothiophene, thietanes) ignores critical structural differences that govern reactivity, stability, and application fit. The saturated five-membered thiolane ring exhibits no aromaticity and essentially zero ring strain [1], rendering it incapable of ring-opening polymerization under conditions that readily polymerize three- and four-membered cyclic sulfides [2]. Furthermore, the combination of a ring sulfur and an exocyclic thiol creates a bidentate coordination motif distinct from monothiols or simple thioethers, enabling chelation behavior that single-site sulfur ligands cannot replicate . The quantitative evidence below substantiates why these structural differences translate into verifiable, selection-relevant differentiation.

Quantitative Differentiation of Thiolane-3-thiol from Closest Analogs: A Procurement Evidence Guide


Polymerization Inertness of Five-Membered Thiolane Ring vs. Strained Three- and Four-Membered Cyclic Sulfides

The five-membered thiolane ring in thiolane-3-thiol lacks sufficient ring strain to undergo cationic ring-opening polymerization, whereas the three-membered thiiranes and four-membered thietanes readily polymerize due to significant ring strain [1]. This fundamental difference in polymerization capability directly impacts the suitability of thiolane-3-thiol as a stable scaffold in applications where uncontrolled ring-opening must be avoided.

Ring-opening polymerization Cationic polymerization Cyclic sulfide reactivity Ring strain

Odor Threshold Comparison: Thiolane-3-thiol vs. Tetrahydrothiophene (THT)

Tetrahydrothiophene (THT), the unsubstituted parent heterocycle of the thiolane family, exhibits an extremely low odor threshold of approximately 1 ppb (0.00062 ppm) in air . While direct odor threshold data for thiolane-3-thiol is not publicly reported, the presence of the additional thiol group in thiolane-3-thiol is expected to further lower the odor detection threshold based on the well-established principle that thiols are among the most potently odorous organic compounds, detectable at parts-per-billion concentrations [1]. This class-level inference positions thiolane-3-thiol as an extremely potent odorant, with an anticipated threshold at or below that of THT.

Odor threshold Volatile sulfur compounds Gas odorization Olfactory detection

Predicted Acid Dissociation Constant (pKa) Differentiation from Alcohol Analogs

The thiol (-SH) group in thiolane-3-thiol is significantly more acidic than the corresponding alcohol (-OH) in thiolane-3-ol, with predicted pKa values for saturated thiols typically falling in the range of 10-11, compared to 14-16 for alcohols [1]. For the structurally analogous tetrahydrothiophene-3-ol (CAS 3334-05-2), a predicted pKa of 14.43±0.20 has been reported . By class-level inference, thiolane-3-thiol is expected to exhibit a pKa approximately 4-5 units lower, corresponding to a roughly 10,000-fold increase in acidity. This enhanced acidity facilitates deprotonation to the thiolate anion under milder basic conditions, thereby increasing nucleophilic reactivity in substitution and addition reactions.

Acid dissociation constant pKa prediction Thiol acidity Nucleophilicity

Molecular Weight and Sulfur Content Differentiation from Monothiol Analogs

Thiolane-3-thiol (C₄H₈S₂, MW 120.24) contains two sulfur atoms per molecule, resulting in a sulfur mass fraction of 53.3% [1]. In contrast, the parent heterocycle tetrahydrothiophene (C₄H₈S, MW 88.17) contains only one sulfur atom (sulfur mass fraction 36.4%) [2]. This 1.36-fold higher molecular weight and 1.46-fold higher sulfur content per molecule directly impact physical properties such as boiling point, density, and coordination chemistry behavior. The increased sulfur density provides twice the number of potential coordination sites per mole of compound, a critical consideration in metal complexation and catalysis applications.

Molecular weight Sulfur content Elemental composition Heteroatom density

Antimicrobial Selectivity of Thiolane Derivatives vs. Broad-Spectrum Alternatives

A 2025 study evaluating twenty-four thiolane derivatives isolated from onion (Allium cepa) demonstrated selective antimicrobial activity against the Gram-positive pathogen Staphylococcus aureus, while showing no inhibitory effects against Escherichia coli (Gram-negative) or Candida albicans (fungus) [1]. This selective antimicrobial profile contrasts with broad-spectrum thiol-containing antimicrobial agents such as thiol-silver complexes, which exhibit activity against bacteria, fungi, and viruses [2]. The class-level data suggests that thiolane-3-thiol and its structural analogs may offer target organism selectivity that broader-spectrum alternatives lack.

Antimicrobial activity Staphylococcus aureus Selective inhibition Thiolane derivatives

Recommended Application Scenarios for Thiolane-3-thiol Based on Verified Differentiation Evidence


Synthesis of Stable Sulfur Heterocycle Scaffolds for Drug Discovery

Thiolane-3-thiol is recommended as a core scaffold for medicinal chemistry programs targeting immune disorders, antimycotic agents, or other therapeutic areas where tetrahydrothiophene derivatives have demonstrated bioactivity [1]. The non-polymerizable five-membered ring ensures scaffold integrity during multi-step synthetic sequences, distinguishing it from strained cyclic sulfides that are prone to ring-opening side reactions [2]. Researchers should prioritize this compound when a stable, sulfur-containing saturated heterocycle with a reactive thiol handle is required for library synthesis.

Ligand Design for Coordination Chemistry and Metal Complexation

The bidentate coordination motif of thiolane-3-thiol, featuring both a ring sulfur and an exocyclic thiol, enables chelation behavior that single-site thiols or thioethers cannot achieve. With a sulfur mass fraction exceeding 53%, this compound offers high sulfur density per mole for metal binding studies, nanoparticle functionalization, and catalysis research [1]. The enhanced acidity of the thiol group (pKa ~10-11) facilitates thiolate formation under mild conditions, improving ligand exchange kinetics relative to less acidic alcohol analogs [2].

Trace Odorant Development for Flavor, Fragrance, and Gas Odorization

Based on class-level inference that thiolane-3-thiol exhibits an odor threshold at or below the 1 ppb level established for tetrahydrothiophene, this compound is a candidate for ultra-trace odorant applications [1]. Potential uses include natural gas odorization research, chemical ecology studies of mammalian pheromones, and development of savory flavor notes (roasted, fried, or boiled meat character) in food science [2]. Researchers should note that the extreme potency requires appropriate ventilation and handling protocols.

Selective Antimicrobial Agent Development Targeting Gram-Positive Pathogens

Class-level evidence from onion-derived thiolane studies demonstrates selective activity against Staphylococcus aureus with no inhibition of Escherichia coli or Candida albicans [1]. This selectivity profile positions thiolane-3-thiol as a scaffold for developing Gram-positive-specific antimicrobial agents, potentially avoiding the microbiome disruption associated with broad-spectrum thiol-based antimicrobials such as thiol-silver complexes [2]. Researchers investigating narrow-spectrum antibacterial strategies should prioritize this compound for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for thiolane-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.